Product packaging for 3-Pyrazinyl-1,2,4-oxadiazole(Cat. No.:CAS No. 112570-98-6)

3-Pyrazinyl-1,2,4-oxadiazole

Cat. No.: B055275
CAS No.: 112570-98-6
M. Wt: 148.12 g/mol
InChI Key: UMLFDKVERILJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyrazinyl-1,2,4-oxadiazole (CAS 112570-98-6) is a chemical compound featuring a five-membered 1,2,4-oxadiazole ring linked to a pyrazine ring. This structure is of significant interest in medicinal chemistry, particularly in the development of novel anti-infective and anticancer agents. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in drug discovery, serving as a bioisostere for esters and carboxamides, which can enhance metabolic stability in lead compounds . Research into similar 1,2,4-oxadiazole derivatives has demonstrated potential for anti-bacterial and anti-fungal activities . Furthermore, the broader class of oxadiazole-containing molecules has been investigated for its antiproliferative properties, with mechanisms of action that include the inhibition of key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase and telomerase . The compound provides a versatile core structure for the design and synthesis of new chemical entities, making it a valuable building block for researchers in hit-to-lead optimization campaigns. Its physical properties include a molecular formula of C6H4N4O and a molecular weight of 148.12 g/mol . This product is intended for research and development purposes only and is not approved for use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4O B055275 3-Pyrazinyl-1,2,4-oxadiazole CAS No. 112570-98-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112570-98-6

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

3-pyrazin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C6H4N4O/c1-2-8-5(3-7-1)6-9-4-11-10-6/h1-4H

InChI Key

UMLFDKVERILJEA-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)C2=NOC=N2

Canonical SMILES

C1=CN=C(C=N1)C2=NOC=N2

Other CAS No.

112570-98-6

Synonyms

3-pyrazinyl-1,2,4-oxadiazole

Origin of Product

United States

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 3-Pyrazinyl-1,2,4-oxadiazole in solution. A full suite of one- and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Core Structure Confirmation

The ¹H and ¹³C NMR spectra confirm the presence of both the pyrazine (B50134) and 1,2,4-oxadiazole (B8745197) ring systems. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with the electronegative nitrogen and oxygen atoms causing characteristic downfield shifts. nih.govpensoft.net

In the ¹H NMR spectrum, the pyrazine ring protons typically appear as a set of signals in the aromatic region, with their specific shifts and coupling patterns confirming their relative positions. The proton on the oxadiazole ring (C5-H) is expected to resonate as a singlet at a significantly downfield position.

The ¹³C NMR spectrum provides further confirmation, showing distinct signals for each carbon atom in the molecule. The carbons of the 1,2,4-oxadiazole ring are particularly deshielded, appearing at δ values often greater than 160 ppm. researchgate.net For instance, the C-3 and C-5 carbons of the 1,2,4-oxadiazole system are typically observed in the ranges of δ 167.2-168.7 and δ 173.9-176.1, respectively. researchgate.net

Expected NMR Data for this compound (Note: Data is estimated based on analogous pyrazinyl and oxadiazole compounds.)

Atom¹H NMR δ (ppm)¹³C NMR δ (ppm)
Pyrazine Ring
H-3'~9.2~147.0
H-5'~8.8~145.0
H-6'~8.7~143.0
C-2' (substituted)-~152.0
1,2,4-Oxadiazole Ring
H-5~9.0~168.0
C-3 (substituted)-~164.0

Two-Dimensional NMR (DEPT, HMQC, HMBC) for Detailed Connectivity Analysis

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the covalent linkage between the pyrazine and 1,2,4-oxadiazole rings. utar.edu.myresearchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ carbons. For this compound, this technique would confirm the presence of the four CH groups (three on the pyrazine ring and one on the oxadiazole ring). researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would show clear cross-peaks connecting each pyrazine proton signal to its corresponding carbon signal, as well as the C5-H of the oxadiazole ring. arabjchem.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons, establishing the connectivity between the two heterocyclic rings. utar.edu.my The key expected correlation would be between the pyrazine proton at the 3'-position and the C-3 carbon of the oxadiazole ring, providing definitive evidence of the bond between the two rings. Other correlations, such as between H-5 of the oxadiazole and C-3, would further solidify the structural assignment. researchgate.net

Conformational Studies through NMR and Molecular Dynamics Simulations

The conformation of this compound, particularly the rotational freedom around the C2'-C3 single bond connecting the two rings, can be investigated using a combination of advanced NMR techniques and computational methods. researchgate.net

Solution-state conformational preferences can be deduced from Nuclear Overhauser Effect (NOE) experiments, which detect through-space proximity between protons. In parallel, molecular dynamics (MD) simulations can model the molecule's behavior over time, predicting the most stable conformations and the energy barriers to rotation. researchgate.net Studies on analogous bi-aryl heterocyclic systems suggest that while the molecule is largely planar, some degree of torsional flexibility exists, with a preferred dihedral angle that balances steric hindrance and electronic conjugation between the rings. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a vital tool for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.govresearchgate.netacs.org

For this compound, the experimentally determined mass would be compared to the theoretical exact mass calculated for its molecular formula, C₆H₄N₄O. A close match provides strong evidence for the proposed formula. mdpi.com

HRMS Data for this compound

FormulaSpeciesTheoretical m/z
C₆H₄N₄O[M+H]⁺149.04579
C₆H₄N₄O[M+Na]⁺171.02773

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) experiments, typically using Electrospray Ionization (ESI), provide detailed structural information by analyzing the fragmentation patterns of the protonated molecule ([M+H]⁺). The fragmentation of the 1,2,4-oxadiazole ring is well-documented and follows characteristic pathways. researchgate.net

The primary fragmentation involves the cleavage of the heterocyclic ring. researchgate.netnih.gov For this compound, the protonated molecule ([M+H]⁺ at m/z 149.0) is expected to undergo ring opening and subsequent fragmentation to yield key diagnostic ions. Common pathways include the retro [3+2] cycloaddition, leading to the formation of a pyrazinyl nitrile ion and other fragments. researchgate.net These fragmentation patterns serve as a fingerprint, confirming the identity and isomeric structure of the compound. nih.gov

Expected ESI-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment Structure/Formula
149.0105.0[C₅H₃N₂O]⁺ (Pyrazinoyl cation)
149.079.1[C₄H₃N₂]⁺ (Cyanopyrazine fragment)

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.netutar.edu.my While a specific crystal structure for this compound is not publicly available, analysis of closely related structures allows for a detailed prediction of its solid-state architecture. acs.orgresearchgate.netnih.gov

The molecule is expected to be nearly planar, which facilitates efficient crystal packing through intermolecular forces such as π–π stacking between the aromatic pyrazine and oxadiazole rings. nih.govresearchgate.net The crystal structure would confirm the C-C linkage between the two rings and provide precise measurements of the internal geometry of each ring. These parameters are crucial for understanding the molecule's electronic properties and its potential interactions in a biological or material science context.

Expected Crystallographic Data for this compound (Note: Data is estimated based on analogous structures.)

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
C2'-C3 Bond Length~1.47 Å
Dihedral Angle (Pyrazine-Oxadiazole)< 15°
Intermolecular Interactionsπ–π stacking, C-H···N hydrogen bonds

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrational modes of its two constituent heterocyclic rings: the pyrazine ring and the 1,2,4-oxadiazole ring.

The analysis of the spectrum allows for the confirmation of the molecular structure by identifying the characteristic stretching and bending vibrations of C-H, C=N, C=C, and C-O-C bonds within the molecule. While a definitive spectrum for this compound is not widely published, the expected absorption bands can be inferred from the known spectral data of pyrazine and various 1,2,4-oxadiazole derivatives.

Pyrazine Ring Vibrations: The pyrazine moiety, an aromatic heterocycle, exhibits characteristic absorptions. The aromatic C-H stretching vibrations are typically observed in the region of 3050–3100 cm⁻¹. dtic.milacs.org The pyrazine ring itself has several characteristic vibrational bands, with notable peaks appearing around 1479, 1281, and 1194 cm⁻¹. researchgate.net Other studies have identified pyrazine ring vibrations at various other frequencies, including 1618, 1520, 1472, 1435, 1399, 1156, and 1019 cm⁻¹. researchgate.net

1,2,4-Oxadiazole Ring Vibrations: The 1,2,4-oxadiazole ring has its own set of distinctive IR absorption bands. The C=N stretching vibration within the oxadiazole ring is a key marker and typically appears in the range of 1660-1690 cm⁻¹. google.comchem-soc.si Additionally, the stretching vibration of the C-O-C group within the ring is expected, with absorptions reported around 1440 cm⁻¹ and also in the 1020-1060 cm⁻¹ region. chem-soc.sinih.gov Different substituted 1,2,4-oxadiazoles show bands in the 1580-1612 cm⁻¹ region, which are also attributed to the ring's C=N and C=C vibrations. google.comarkat-usa.org

The combined spectral data provides a molecular fingerprint for this compound, allowing for its identification and structural confirmation. The following table summarizes the principal infrared absorption bands expected for the compound based on data from related structures.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group / RingReference
3100 - 3050C-H StretchPyrazine Ring dtic.milacs.org
1690 - 1660C=N Stretch1,2,4-Oxadiazole Ring google.comchem-soc.si
1618 - 1520C=N, C=C StretchPyrazine Ring researchgate.net
1581 - 1561C=N, C=C Stretch1,2,4-Oxadiazole Ring google.comarkat-usa.org
1479 - 1435Ring VibrationsPyrazine Ring researchgate.netresearchgate.net
~1440C-O Stretch1,2,4-Oxadiazole Ring chem-soc.si
1281 - 1019Ring VibrationsPyrazine Ring researchgate.netresearchgate.net
1060 - 1020C-O-C Stretch1,2,4-Oxadiazole Ring nih.gov

Pre Clinical Biological Activities of 3 Pyrazinyl 1,2,4 Oxadiazole and Its Functionalized Analogs

Antimicrobial Efficacy Assessments

Derivatives of pyrazinyl-oxadiazole have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms, demonstrating a broad spectrum of activity.

A series of pyrazine-containing 1,3,4-oxadiazoles clubbed with substituted azetidin-2-one (B1220530) has been synthesized and assessed for in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. thieme-connect.com The findings indicated that the synthesized series was particularly active against S. aureus and E. coli. thieme-connect.com Notably, compounds designated as 7b and 7g showed a twofold increase in antibacterial activity against S. aureus compared to the standard drug, amoxicillin. thieme-connect.com Compound 7b also exhibited this twofold increase in activity against E. coli, while compound 7g displayed the same enhanced potency against P. aeruginosa. thieme-connect.com Another study also highlighted that pyrazine-containing 1,3,4-oxadiazoles with an azetidin-2-one substitution (compounds 13a and 13b) proved to be the most potent in terms of antibacterial effects, showing moderate to excellent activity against B. subtilis, S. aureus, E. coli, and P. aeruginosa when compared with amoxicillin. nih.gov

Other research on 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives containing a naphthofuran moiety showed that the most active compounds (14a, 14b) had an antibacterial effect equal to the standard ciprofloxacin (B1669076) against P. aeruginosa and B. subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.2 mg/mL. nih.gov These compounds showed a slightly weaker effect against E. coli. nih.gov

Table 1: Antibacterial Activity of Pyrazinyl-Oxadiazole Analogs

Compound Bacterial Strain Activity Reference
7b S. aureus Twofold > Amoxicillin thieme-connect.com
7g S. aureus Twofold > Amoxicillin thieme-connect.com
7b E. coli Twofold > Amoxicillin thieme-connect.com
7g P. aeruginosa Twofold > Amoxicillin thieme-connect.com
13a, 13b B. subtilis, S. aureus, E. coli, P. aeruginosa Moderate to Excellent vs. Amoxicillin nih.gov
14a, 14b P. aeruginosa, B. subtilis MIC = 0.2 mg/mL (Comparable to Ciprofloxacin) nih.gov

The antifungal potential of pyrazinyl-oxadiazole derivatives has been primarily investigated against Candida albicans, a major opportunistic pathogen responsible for candidiasis. frontiersin.org In one study, oxadiazole derivatives were found to be more potent against C. albicans than Aspergillus niger. thieme-connect.com Specifically, derivatives 7g (with an electron-donating group) and 7b and 7e (with electron-withdrawing groups) displayed potent activity against C. albicans. thieme-connect.com

Other research focusing on 1,3,4-oxadiazole compounds identified through in silico methods as potential thioredoxin reductase inhibitors demonstrated significant efficacy against C. albicans. frontiersin.org Two such compounds, LMM5 and LMM11, exhibited an in vitro minimum inhibitory concentration (MIC) of 32 μg/ml. frontiersin.org A related compound, LMM6, was also highly effective against several clinical isolates of C. albicans, with MIC values ranging from 8 to 32 µg/mL. nih.govresearchgate.net Further testing showed that LMM6 has a fungicidal profile and promising anti-biofilm activity. nih.govresearchgate.net

**Table 2: Antifungal Activity of Oxadiazole Derivatives against *C. albicans***

Compound Activity (MIC) Additional Notes Reference
7b, 7e, 7g Potent Activity More potent vs. C. albicans than A. niger thieme-connect.com
LMM5 32 μg/mL Fungistatic profile; potential thioredoxin reductase inhibitor frontiersin.org
LMM11 32 μg/mL Fungistatic profile; potential thioredoxin reductase inhibitor frontiersin.org
LMM6 8 - 32 μg/mL Fungicidal profile; effective against clinical isolates nih.govresearchgate.net

Antiviral Activity Studies

The 1,3,4-oxadiazole ring is considered a privileged structure in antiviral research, with derivatives showing potent activity against a wide range of viruses. arkat-usa.org

Research into new 1,3,4-oxadiazole derivatives has demonstrated their potential as anti-HIV agents. nih.gov A number of synthesized compounds were evaluated for their antiviral activity against the human immunodeficiency virus (HIV-1), with some showing moderate to high levels of inhibition. nih.gov

In the context of influenza, a series of 2-amino-1,3,4-oxadiazole derivatives featuring a pyrazine (B50134) moiety were assessed for their inhibitory effects against influenza A virus strains A/HK/68 (H3N2) and A/PR/8/34 (H1N1). arabjchem.org The in vitro assays confirmed that these compounds exhibited inhibitory activity. arabjchem.org Among them, N-(adamantan-1-yl)-5-(5-(azepan-1-yl)pyrazin-2-yl)-1,3,4-thiadiazol-2-amine (4j), a related thiadiazole bioisostere, was the most active, with EC₅₀ values of 3.5 μM against the H3N2 strain and 7.5 μM against the H1N1 strain. arabjchem.org The development of such compounds is crucial due to the limitations of existing anti-influenza drugs. arabjchem.org

Anticancer and Antitumor Potency Investigations

Oxadiazole derivatives, including the 1,2,4-oxadiazole (B8745197) isomer, have been a focal point for the development of novel anticancer agents, showing cytotoxicity against a variety of human cancer cell lines. nih.gov

A novel series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles (30a–j) were synthesized and evaluated for their in vitro anticancer activity against human prostate cancer (PC3 and DU-145), lung cancer (A549), and liver cancer (HEPG2) cell lines. nih.gov The results, expressed as IC₅₀ values, revealed significant anticancer activity, with five compounds (30a, 30b, 30c, 30i, and 30j) showing greater potency than the established anticancer drug etoposide. nih.gov Compound 30a, featuring a 3,4,5-trimethoxy substitution, was the most promising, with IC₅₀ values of 0.12 μM in PC3, 0.13 μM in A549, 0.11 μM in HEPG2, and 0.43 μM in DU-145 cells. nih.gov

Another study investigated 1,2,4-oxadiazole-1,2,3-triazole-pyrazole derivatives for their anticancer activity against PC3, DU-145, A549, and MCF-7 (breast cancer) cells. researchgate.net One derivative, compound 69, demonstrated good anticancer activity across all four cell lines. researchgate.net Additionally, a different series of 1,3,4-oxadiazole derivatives was evaluated against A549 and MCF-7 cell lines, with compound 16e showing potent cytotoxicity against MCF-7 with an IC₅₀ value of 1.8 µM, which was comparable to the standard drug doxorubicin (B1662922) (IC₅₀ of 0.98 µM). vu.nl

Inhibition of Key Oncogenic Enzymes and Targets (e.g., EGFR, Telomerase, HDAC, FAK, Tubulin)

The anticancer activity of 3-pyrazinyl-1,2,4-oxadiazole and its analogs is often attributed to their ability to inhibit specific enzymes and protein targets that are crucial for cancer cell survival and proliferation.

Telomerase: Telomerase is an enzyme that is overexpressed in the majority of cancer cells and plays a vital role in maintaining telomere length, thus enabling cellular immortality. researchgate.net Consequently, it is a significant target for anticancer drug development. A study focusing on heterocyclic azoles, including 1,3,4-oxadiazole derivatives bearing a pyrazine moiety, identified these compounds as potential telomerase inhibitors. pensoft.nettandfonline.com Molecular docking studies suggested that these compounds could effectively bind to the active site of telomerase, thereby inhibiting its function and leading to antiproliferative effects against various cancer cell lines, including liver (HEPG2), colorectal (SW1116), cervical (HELA), and stomach (BGC823) cancer cells. pensoft.nettandfonline.com

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation. Its overexpression or mutation is common in many cancers. While direct studies on this compound as an EGFR inhibitor are limited, related oxadiazole derivatives have shown significant activity. For example, naproxen-based 1,3,4-oxadiazole derivatives have been identified as potent EGFR inhibitors, with some compounds showing IC₅₀ values comparable to the standard drug Erlotinib. nih.gov

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. Several 1,2,4-oxadiazole derivatives have been reported as potent HDAC inhibitors. nih.gov For instance, a series of 1,2,4-oxadiazoles containing bi-substituted aromatic amides demonstrated significant inhibition of HDAC1, with some compounds exhibiting IC₅₀ values in the nanomolar range, even lower than the approved drug Vorinostat. nih.gov Another study on difluoromethyl-1,3,4-oxadiazoles highlighted their unprecedented selectivity for HDAC6. nih.gov These findings suggest that the oxadiazole scaffold is a promising template for the design of selective HDAC inhibitors.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, making it a target for anti-metastatic therapies. Research on benzotriazole-substituted 1,3,4-oxadiazoles has identified potent FAK inhibitors, with one compound showing an IC₅₀ value of 1.2 ± 0.3 μM. pensoft.net

Tubulin: Tubulin polymerization is essential for the formation of the mitotic spindle during cell division, and tubulin inhibitors are a well-established class of anticancer drugs. While direct evidence for this compound is not available, other oxadiazole derivatives have been investigated as tubulin polymerization inhibitors. researchgate.net

The table below summarizes the inhibitory activities of some functionalized oxadiazole analogs against key oncogenic targets.

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Benzotriazole-substituted 1,3,4-oxadiazolesFAK1.2 ± 0.3 pensoft.net
1,2,4-Oxadiazole aromatic amidesHDAC10.0089 nih.gov
Naproxen-based 1,3,4-oxadiazolesEGFR0.41 nih.gov

Antitubercular and Antimycobacterial Evaluations

Tuberculosis remains a major global health issue, and the emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. The this compound scaffold has shown significant promise in this area.

An early study reported the synthesis and tuberculostatic activity of 3-pyrazinol-1,2,4-oxadiazole derivatives against Mycobacterium tuberculosis. nih.gov More recent research has provided detailed data on the activity of pyrazine-containing oxadiazole analogs. A series of pyrazine-1,3,4-oxadiazole derivatives demonstrated potent activity against the virulent M. tuberculosis H37Rv strain, with minimum inhibitory concentration (MIC) values ranging from 3.13 to 12.5 µg/mL. nih.govresearchgate.net

Furthermore, hybrid molecules combining the pyrimidine (B1678525) scaffold with the 1,3,4-oxadiazole ring have been tested against a panel of mycobacteria. These compounds were effective not only against M. tuberculosis H37Rv (MIC from 2 µM) but also against non-tuberculous mycobacteria such as M. avium and M. kansasii (MIC from 64 µM). tandfonline.com Additionally, pyrazole (B372694) and 1,3,4-oxadiazole hybrids have been evaluated against the attenuated M. tuberculosis H37Ra strain, with some compounds showing excellent MIC values ranging from 0.92 to 2.56 µg/mL in the active state. acs.org

The table below presents the antitubercular activity of various pyrazine-functionalized oxadiazole analogs.

Compound ClassMycobacterial StrainMIC (µg/mL)Reference
Pyrazine-1,3,4-oxadiazole derivativesM. tuberculosis H37Rv3.13 - 12.5 nih.govresearchgate.net
Pyrimidine-1,3,4-oxadiazole hybridsM. tuberculosis H37Rvfrom 1.56 tandfonline.com
Pyrimidine-1,3,4-oxadiazole hybridsM. aviumfrom 62.5 tandfonline.com
Pyrimidine-1,3,4-oxadiazole hybridsM. kansasiifrom 62.5 tandfonline.com
Pyrazole-1,3,4-oxadiazole hybridsM. tuberculosis H37Ra (active)0.92 - 2.56 acs.org
Pyrazole-1,3,4-oxadiazole hybridsM. tuberculosis H37Ra (dormant)1.03 - 2.32 acs.org

A key mechanism of action for the antitubercular activity of pyrazine-containing oxadiazoles (B1248032) appears to be the inhibition of enzymes involved in the biosynthesis of the mycobacterial cell wall. tandfonline.com One of the most promising targets in this pathway is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme for the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall. tandfonline.comacs.org

Molecular docking studies with a series of pyrazine-1,3,4-oxadiazole analogs have shown a strong binding affinity for the DprE1 enzyme. nih.gov For example, one of the most potent compounds from this series exhibited a binding affinity of -9.0 kcal/mol, which was superior to that of the standard anti-TB drugs isoniazid (B1672263) (-5.3 kcal/mol) and rifampicin (B610482) (-7.9 kcal/mol). nih.gov This suggests that these compounds act as direct inhibitors of DprE1, disrupting cell wall synthesis and leading to bacterial death. The presence of the pyrazine moiety is considered favorable for anti-tubercular activity and DprE1 inhibition. researchgate.netnih.gov

Another potential target for some oxadiazole derivatives is the enoyl-acyl carrier protein reductase (InhA), an enzyme involved in fatty acid biosynthesis. mdpi.com However, the evidence for DprE1 inhibition by pyrazine-oxadiazole hybrids is more direct and compelling.

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition

The 1,2,4-oxadiazole scaffold has also been explored for its anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes.

COX enzymes exist in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory drugs. A series of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids were synthesized and evaluated for their inhibitory activity against both COX isoforms. nih.gov Several of these compounds exhibited micromolar inhibitory activity and showed selectivity towards COX-2. nih.gov For instance, the most promising compound in one series displayed an IC₅₀ of 1.837 µM for COX-2. nih.gov

Another study on novel 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives also demonstrated potent and selective COX-2 inhibition. nih.gov Some of these compounds had IC₅₀ values for COX-2 in the nanomolar range (0.04–0.14 µM), comparable to the selective COX-2 inhibitor celecoxib (B62257) (IC₅₀ = 0.045 µM). nih.gov

The following table provides a summary of the COX inhibitory data for some 1,2,4-oxadiazole analogs.

Compound ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrid (Compound 8e)>1001.837>54.4 nih.gov
1,3,4-Oxadiazole derivative (Compound 8a)7.50.1168.18 nih.gov
1,2,4-Triazole derivative (Compound 11c)13.50.04337.5 nih.gov

Antioxidant Activity Profiling

The antioxidant potential of various oxadiazole derivatives has been a subject of significant investigation. These studies often utilize in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method to quantify antioxidant capacity.

Research into resveratrol-based 1,2,4-oxadiazole analogs has shown that these compounds can exhibit significant antioxidant activities. rsc.org One particular analog, which includes two para-hydroxyphenyl groups attached to the 1,2,4-oxadiazole ring, demonstrated more potent radical scavenging ability than resveratrol (B1683913) itself. rsc.org This suggests that the 1,2,4-oxadiazole scaffold can be effectively utilized in designing novel antioxidants. rsc.org

Furthermore, studies on 1,3,4-oxadiazole derivatives have also revealed promising antioxidant profiles. ijpsr.comptfarm.pl For instance, certain 1,3,4-oxadiazoles incorporating phenolic acid moieties have shown considerable DPPH radical scavenging activity. ijpsr.com The antioxidant capacity of these compounds is often attributed to the presence of phenolic hydroxyl groups, which can donate a hydrogen atom to stabilize free radicals. The oxadiazole ring itself may also contribute to the resonance stabilization of the resulting phenoxyl radical. ijpsr.com Some of these derivatives have also demonstrated protective effects against oxidative stress in cell-based assays. ijpsr.com

It is important to note that the antioxidant activity is highly dependent on the specific functional groups attached to the oxadiazole core.

Table 1: Antioxidant Activity of Selected Oxadiazole Analogs No specific data was found for this compound in the search results. The following table presents data for related oxadiazole derivatives.

Compound Class Specific Derivative/Modification Assay Key Findings
1,2,4-Oxadiazole Analogs Resveratrol-based with para-hydroxyphenyl moieties ROS Scavenging Potency surpassed that of resveratrol. rsc.org
1,3,4-Oxadiazole Derivatives Containing phenolic acid moieties DPPH Scavenging Exhibited notable radical scavenging activity. ijpsr.com

Other Biological Activities (e.g., Anticonvulsant, Antitrypanosomal, Anti-diabetic)

Functionalized analogs of this compound have been explored for a variety of other biological activities, demonstrating the versatility of this chemical scaffold.

Anticonvulsant Activity: Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anticonvulsant properties. bohrium.comnih.gov In some studies, these compounds have shown the ability to protect against seizures induced in preclinical models. bohrium.com For example, a series of 2,5-disubstituted 1,3,4-oxadiazoles were found to possess anticonvulsant effects. bohrium.com Additionally, research on pyrazolo[3,4-b]pyrazines that include a 1,2,4-oxadiazolyl substituent has identified compounds with significant anticonvulsant activity, highlighting the potential of this heterocyclic system in the development of new central nervous system agents. researchgate.netsci-hub.se

Antitrypanosomal Activity: The search for new treatments for trypanosomiasis has led to the investigation of various heterocyclic compounds. Notably, a series of 5-pyrazin-2-yl-3H- researchgate.netnih.govmdpi.comoxadiazole-2-thiones were designed and synthesized to evaluate their in vitro activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.govmdpi.com Some of these pyrazine-containing 1,3,4-oxadiazole derivatives exhibited noteworthy antitrypanosomal activity. nih.govmdpi.comnih.gov The structure-activity relationship studies in this research indicated that the nature of the substituent on the oxadiazole ring plays a crucial role in the observed biological effect. nih.gov

Anti-diabetic Activity: The 1,3,4-oxadiazole scaffold has also been identified as a promising framework for the development of new anti-diabetic agents. semanticscholar.orgijprajournal.comnih.gov Derivatives of this class have been shown to exert their effects through various mechanisms, including the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. ijprajournal.com By inhibiting these enzymes, these compounds can help to regulate postprandial blood glucose levels. ijprajournal.com Furthermore, some oxadiazole derivatives have been reported to improve insulin (B600854) sensitivity and reduce fasting blood glucose levels in preclinical models of diabetes. semanticscholar.org The anti-diabetic potential of these compounds is often linked to their ability to modulate key molecular targets involved in glucose homeostasis. semanticscholar.org

Table 2: Other Biological Activities of Functionalized Oxadiazole Analogs No specific data was found for this compound in the search results. The following table presents data for its functionalized analogs and related derivatives.

Activity Compound Class/Derivative Model/Target Key Findings
Anticonvulsant Pyrazolo[3,4-b]pyrazines with 1,2,4-oxadiazolyl substituent PTZ-induced seizures Some compounds showed very significant anticonvulsant activity. researchgate.netsci-hub.se
Anticonvulsant 2,5-disubstituted 1,3,4-oxadiazoles Electroconvulsometer Certain derivatives showed promising activity. bohrium.com
Antitrypanosomal 5-Pyrazin-2-yl-3H- researchgate.netnih.govmdpi.comoxadiazole-2-thiones Trypanosoma brucei Some derivatives displayed remarkable in vitro activity. nih.govmdpi.comnih.gov
Anti-diabetic 1,3,4-Oxadiazole derivatives α-amylase and α-glucosidase inhibition Have been identified as a potential strategy for regulating postprandial glucose. ijprajournal.com

Computational Chemistry and Theoretical Investigations of 3 Pyrazinyl 1,2,4 Oxadiazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular characteristics of 3-Pyrazinyl-1,2,4-oxadiazole. These methods model the electronic structure to predict a wide range of chemical properties.

DFT calculations are used to determine the electronic landscape of this compound, including the distribution of electrons and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative Quantum Chemical Reactivity Descriptors for Heterocyclic Compounds This table provides representative values based on DFT calculations for similar heterocyclic systems to illustrate the type of data generated.

Descriptor Value Significance
HOMO Energy -7.5 eV Indicates electron-donating ability
LUMO Energy -2.1 eV Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 5.4 eV Relates to chemical reactivity and stability
Electronegativity (χ) 4.8 Tendency to attract electrons
Chemical Hardness (η) 2.7 Resistance to change in electron distribution
Electrophilicity Index (ω) 4.25 Propensity to accept electrons

Data are hypothetical and for illustrative purposes.

The presence of two aromatic rings in this compound makes it a candidate for engaging in various noncovalent interactions (NCI), such as π-π stacking. mdpi.com These interactions are crucial for understanding molecular recognition processes, including ligand-protein binding and crystal packing. nih.gov

The NCI computational analysis method can be used to visualize these weak interactions in 3D space. nih.gov In NCI plots, large, green-colored surfaces between the pyrazinyl and oxadiazole rings would indicate the presence of dispersive π-π stacking interactions. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) offers a quantitative approach to analyzing these interactions. nih.govnih.gov By locating bond critical points (BCPs) and analyzing their properties (like electron density and its Laplacian), QTAIM can confirm and characterize the nature and strength of noncovalent bonds. nih.gov Studies on related N-pyridyl ureas containing a 1,2,4-oxadiazole (B8745197) moiety have successfully used DFT, NCI, and QTAIM to identify and describe (oxadiazole)···(pyridine) π-π interactions. nih.govnih.gov

The 1,2,4-oxadiazole ring is characterized by its relatively low aromaticity and the presence of a weak O-N bond, which makes it susceptible to rearrangements. researchgate.netosi.lv This inherent feature is a key determinant of its reactivity. researchgate.net

Computational methods are employed to quantify the aromaticity and stability of this ring system. Nucleus-Independent Chemical Shift (NICS) is a common method where negative values inside the ring indicate aromaticity. scirp.org Aromatic Stabilization Energy (ASE) calculations can also be performed to assess the energetic stability gained from electron delocalization. scirp.org Comparative DFT studies on oxadiazole isomers have shown that the 1,3,4-oxadiazole (B1194373) isomer is generally more stable than the 1,2,4-oxadiazole isomer. scirp.org These assessments are crucial for understanding the thermodynamic properties of this compound and its potential to act as a stable chemical entity or a reactive intermediate.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a biological target, such as a protein or enzyme.

Molecular docking simulations can model the binding of this compound into the active site of a target protein. These simulations predict the binding mode (the specific conformation and orientation of the ligand) and estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

The simulations also identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the target's active site. For instance, in docking studies of pyrazine-1,3,4-oxadiazole analogs with the DprE1 enzyme of Mycobacterium tuberculosis, a strong binding affinity of -9.0 kcal/mol was reported, highlighting the potential for this scaffold in drug design. nih.govresearchgate.net Similar studies on 1,2,4-oxadiazole derivatives targeting the VEGFR-2 enzyme have also been performed to elucidate binding interactions. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table presents a hypothetical example of data that would be generated from a molecular docking study.

Biological Target Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
DprE1 Enzyme -8.7 Cys387, Gly123 Hydrogen Bond
Phe312, Trp231 π-π Stacking
Val365, Leu274 Hydrophobic
VEGFR-2 Kinase -7.9 Asp1046, Cys919 Hydrogen Bond
Phe1047, Leu840 Hydrophobic

Data are hypothetical and for illustrative purposes.

By performing docking simulations against a panel of known biological targets, computational studies can help identify the most likely proteins or enzymes with which this compound may interact. This process is crucial for hypothesis generation regarding the compound's mechanism of action.

Based on studies of structurally related compounds, potential targets for this compound could include enzymes involved in microbial pathogenesis or cancer progression. For example, pyrazine-oxadiazole hybrids have been investigated as potential antitubercular agents targeting enzymes like lumazine (B192210) synthase and DprE1 in Mycobacterium tuberculosis. nih.govresearchgate.netnih.gov Other studies have explored 1,2,4-oxadiazole derivatives as anticancer agents, with molecular docking suggesting inhibition of targets like the Human Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Docking studies can therefore propose a mechanism of action, such as enzyme inhibition, which can then be validated through experimental bioassays.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational drug discovery, offering a dynamic view of how a ligand interacts with its protein target over time. These simulations provide detailed information on the stability of the protein-ligand complex, which is essential for predicting the ligand's efficacy.

The stability of a protein-ligand complex is a key indicator of binding affinity and potential biological activity. In computational studies of heterocyclic compounds like pyrazine-oxadiazole analogues, MD simulations are performed to evaluate this stability. nih.govresearchgate.net Two primary metrics used for this assessment are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.netmdpi.com

Root Mean Square Deviation (RMSD): RMSD measures the average deviation of a protein's backbone atoms over the course of a simulation compared to a reference structure. A stable RMSD value, typically fluctuating within a narrow range (e.g., 1-3 Å), suggests that the protein-ligand complex has reached equilibrium and remains stable. nih.gov For example, in simulations of related 1,3,4-oxadiazole derivatives, complexes were considered stable when RMSD values plateaued after initial fluctuations, indicating the ligand is well-settled in the binding pocket. mdpi.comdovepress.com

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues within the protein structure. This metric helps identify which parts of the protein are flexible and which are stable upon ligand binding. Lower RMSF values in the binding site residues indicate that the ligand has formed stable interactions, restricting the movement of these residues. In studies of similar oxadiazole compounds, average RMSF values below 1.2 Å for the protein's Cα chain suggested high stability of the complex. mdpi.com

Table 1: Representative MD Simulation Stability Parameters for Oxadiazole-Protein Complexes This table presents typical data ranges observed in MD simulations of related oxadiazole compounds to illustrate the application of these metrics.

Parameter Value Range Interpretation
RMSD (Protein Backbone) 1.0 - 3.0 Å Indicates structural stability of the complex.
RMSF (Binding Site Residues) < 1.5 Å Suggests stable ligand interactions.
Simulation Duration 50 - 100 ns Standard timeframe to assess complex stability.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction uses computational models to forecast a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, helping to identify potential liabilities early in the drug discovery process. japtronline.commdpi.com

For heterocyclic scaffolds like oxadiazoles (B1248032), several computational tools and rules are applied:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular properties. To have good oral bioavailability, a compound should generally not violate more than one of the following criteria: a molecular weight of ≤500 Da, a logP value of ≤5, ≤5 hydrogen bond donors, and ≤10 hydrogen bond acceptors. Studies on various 1,3,4-oxadiazole derivatives show that they often comply with this rule, indicating good drug-likeness. nih.govdergipark.org.tr

Veber's Rule: This rule relates to oral bioavailability and suggests that a compound should have a rotatable bond count of ≤10 and a polar surface area (PSA) of ≤140 Ų.

ADME Parameters: Computational models can predict specific pharmacokinetic parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. japtronline.comresearchgate.net For many oxadiazole derivatives, in silico tools have predicted high absorption percentages. nih.gov

Table 2: Predicted ADME Properties for a Representative Pyrazinyl-Oxadiazole Scaffold This table illustrates the type of data generated from in silico ADME predictions for compounds structurally related to this compound.

Property Predicted Value Significance
Molecular Weight < 500 g/mol Compliance with Lipinski's Rule
LogP (Lipophilicity) 1.0 - 4.0 Affects absorption and distribution
Hydrogen Bond Donors 0 - 2 Compliance with Lipinski's Rule
Hydrogen Bond Acceptors 4 - 6 Compliance with Lipinski's Rule
Human Intestinal Absorption > 80% High potential for oral absorption
BBB Permeation Low to Medium Predicts CNS side effects potential

Theoretical Analysis of Intermolecular and Intramolecular Interactions (e.g., π–π Stacking)

The binding of a ligand to its target protein is governed by a network of noncovalent interactions. Theoretical analyses, often using Density Functional Theory (DFT) calculations, can elucidate the nature and strength of these interactions. For aromatic heterocyclic systems like this compound, π–π stacking is a particularly important interaction. mdpi.comnih.gov

The 1,2,4-oxadiazole ring, along with the attached pyrazinyl ring, creates an electron-rich π-system capable of engaging in various noncovalent interactions: nih.gov

π–π Stacking: This interaction occurs between aromatic rings and is crucial for stabilizing ligand-protein complexes, particularly when aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan are present in the binding site. mdpi.com Theoretical studies have confirmed the significant role of π–π stacking in the binding modes of 1,2,4-oxadiazole derivatives. mdpi.comnih.gov

Cation–π Interactions: The electron-rich face of the pyrazinyl or oxadiazole ring can interact favorably with cationic residues such as lysine (B10760008) or arginine.

Hydrogen Bonds: Although the 1,2,4-oxadiazole ring itself has limited hydrogen bonding capacity, the nitrogen atoms in the pyrazine (B50134) ring can act as hydrogen bond acceptors. nih.gov

Table 3: Key Intermolecular Interactions for Pyrazinyl-Oxadiazole Scaffolds This table summarizes the types of noncovalent interactions theoretically predicted to be significant for the binding of compounds like this compound.

Interaction Type Participating Moieties Theoretical Confirmation Method
π–π Stacking Oxadiazole/Pyrazine ring and aromatic amino acids (Phe, Tyr, Trp) DFT, NCI Analysis
Hydrogen Bonding Pyrazine nitrogen atoms and donor residues (e.g., Ser, Thr) MD Simulations, Docking
Hydrophobic Interactions Entire ligand scaffold and nonpolar residues (e.g., Leu, Val) MD Simulations, Docking
Cation–π Oxadiazole/Pyrazine ring and cationic residues (Lys, Arg) DFT Calculations

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Pyrazinyl-Oxadiazole Derivatives

The future development of pyrazinyl-oxadiazole derivatives will heavily rely on rational design strategies to optimize their biological activity, selectivity, and pharmacokinetic profiles. A deep understanding of structure-activity relationships (SAR) is crucial for this endeavor. For instance, studies on related pyrazinyl-oxadiazole compounds have shown that substitutions on the pyrazine (B50134) and any associated phenyl rings can significantly influence their potency.

Key strategies for the rational design of next-generation compounds include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazinyl-1,2,4-oxadiazole core and analysis of the resulting changes in biological activity will provide a roadmap for designing more potent and selective molecules.

Bioisosteric Replacement: The strategic replacement of functional groups with others that have similar physical or chemical properties can lead to improved efficacy and reduced toxicity. For example, the replacement of a 1,2,4-oxadiazole (B8745197) ring with a more polar 1,3,4-oxadiazole (B1194373) ring has been shown in some contexts to enhance metabolic stability and solubility, although this can sometimes lead to reduced biological activity. nih.gov

Combinatorial Chemistry and High-Throughput Screening: The generation of large libraries of diverse pyrazinyl-oxadiazole derivatives, followed by high-throughput screening, can accelerate the discovery of lead compounds with desired biological activities.

Design StrategyRationalePotential Outcome
SAR Studies To understand the influence of different functional groups on biological activity.Optimization of potency and selectivity.
Bioisosteric Replacement To improve physicochemical and pharmacokinetic properties.Enhanced metabolic stability, solubility, and reduced toxicity.
Combinatorial Chemistry To rapidly generate a large and diverse set of compounds for screening.Accelerated discovery of novel lead compounds.

In-depth Mechanistic Elucidation of Biological Actions

While preliminary studies on related compounds suggest potential antitubercular and anticancer activities, the precise molecular mechanisms of action for 3-pyrazinyl-1,2,4-oxadiazole derivatives remain largely unexplored. Future research must focus on identifying and validating the specific biological targets and pathways modulated by these compounds.

Potential avenues for mechanistic studies include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the protein targets of active pyrazinyl-oxadiazole compounds. For instance, related pyrazine-1,3,4-oxadiazole analogs have been investigated as potential inhibitors of the DprE1 enzyme in Mycobacterium tuberculosis. nih.gov

Enzyme Inhibition Assays: Characterizing the inhibitory activity of these compounds against specific enzymes implicated in disease pathways. For example, oxadiazole derivatives have been explored as inhibitors of epidermal growth factor receptor-tyrosine kinase (EGFR-TK) in cancer. nih.gov

Cellular and Molecular Biology Techniques: Employing a range of assays to understand the downstream effects of compound treatment on cellular processes such as cell cycle progression, apoptosis, and signal transduction.

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining traction in drug discovery for complex diseases. The pyrazinyl-oxadiazole scaffold is well-suited for the design of multi-target directed ligands (MTDLs) due to its ability to be readily functionalized.

Future research in this area could involve:

Design of Dual-Target Inhibitors: Creating hybrid molecules that combine the pyrazinyl-oxadiazole core with other pharmacophores to simultaneously inhibit two or more disease-relevant targets. For example, the development of compounds that act as dual inhibitors of EGFR and VEGFR-2 could be a promising strategy in cancer therapy. frontiersin.org

Fragment-Based Drug Discovery: Utilizing fragments of known ligands for different targets and linking them via the pyrazinyl-oxadiazole scaffold to create novel MTDLs.

Systems Biology Approaches: Integrating computational and experimental data to predict and validate the multi-target profiles of pyrazinyl-oxadiazole derivatives.

Development of Novel Agricultural Chemicals (e.g., Herbicides, Insecticides, Fungicides)

The 1,2,4-oxadiazole ring is a component of several existing agricultural chemicals, and its derivatives have shown promise as fungicides, insecticides, and nematicides. mdpi.commdpi.com The incorporation of a pyrazine moiety could lead to the development of a new generation of agrochemicals with novel modes of action.

Future research directions in agriculture include:

Screening for Herbicidal, Insecticidal, and Fungicidal Activity: Evaluating libraries of this compound derivatives against a broad range of plant pathogens, insect pests, and weeds. Studies on other oxadiazole derivatives have demonstrated their potential in controlling various plant diseases. nih.govfrontiersin.org

Mode of Action Studies: Investigating the biochemical and physiological mechanisms by which these compounds exert their pesticidal effects. For instance, some 1,2,4-oxadiazole derivatives have been designed as succinate (B1194679) dehydrogenase (SDH) inhibitors, a key enzyme in fungal respiration. mdpi.comnih.gov

Formulation and Field Trials: Developing stable and effective formulations of promising compounds and conducting field trials to assess their efficacy and environmental impact.

Agricultural ApplicationPotential Target OrganismsExample of Related Research
Fungicide Sclerotinia sclerotiorum, Rhizoctonia solani1,2,4-Oxadiazole derivatives showing antifungal activity against plant pathogens. mdpi.commdpi.com
Nematicide Meloidogyne incognita1,2,4-Oxadiazole derivatives exhibiting nematicidal activity. mdpi.com
Insecticide Various insect pestsOxadiazole derivatives have been investigated for insecticidal properties. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These computational tools can be leveraged to accelerate the design and optimization of novel this compound derivatives.

Applications of AI and ML in this field include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of pyrazinyl-oxadiazole compounds with their biological activities. vlifesciences.comnih.gov These models can then be used to virtually screen new designs and prioritize them for synthesis.

De Novo Drug Design: Using generative AI models to design novel pyrazinyl-oxadiazole derivatives with desired properties, such as high potency and low toxicity.

Prediction of ADMET Properties: Employing ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of virtual compounds, thereby reducing the likelihood of late-stage failures in drug development.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing 1,2,4-oxadiazole derivatives, and how can their structures be validated?

  • Methodology : The 1,3-dipolar cycloaddition reaction between nitrile oxides and imines is a robust method for synthesizing 1,2,4-oxadiazoles. Post-synthesis, structural validation requires a combination of elemental analysis, NMR spectroscopy (¹H/¹³C), and X-ray crystallography. For example, single-crystal X-ray diffraction confirmed non-planar conformations in derivatives like 12c and 12g, with torsion angles of ~5° for the oxadiazole ring .

Q. How can researchers assess the hydrolytic stability of 1,2,4-oxadiazole derivatives in aqueous environments?

  • Methodology : Hydrolysis stability is evaluated via kinetic studies in solvent systems (e.g., dioxane/water). Computational methods (e.g., DFT with COSMO solvation models) can predict reaction pathways. For instance, the hydrolysis of 3-formyl-1,2,4-oxadiazole Z-hydrazones involves both uncatalyzed and base-catalyzed pathways, with solvent polarity significantly influencing activation barriers .

Q. What spectroscopic techniques are critical for characterizing 1,2,4-oxadiazole-based compounds?

  • Methodology : Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretching at ~1,600 cm⁻¹), while NMR distinguishes aromatic protons and heterocyclic connectivity. High-resolution mass spectrometry (HRMS) confirms molecular formulas. For energetic derivatives, thermal stability is assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do reaction mechanisms for 1,2,4-oxadiazole rearrangements vary under acidic vs. basic conditions?

  • Methodology : Combined kinetic and computational studies reveal that rearrangements (e.g., Z-hydrazone to triazole) proceed via two pathways:

  • Uncatalyzed pathway : Concerted process with activation barriers dictated by nitrogen nucleophilicity and proton acidity.
  • Base-catalyzed pathway : Stepwise mechanism involving solvent-assisted proton transfer. DFT simulations with explicit solvent molecules (e.g., water) validate these pathways .

Q. What structural modifications improve the bioactivity of 1,2,4-oxadiazole derivatives while minimizing cytotoxicity?

  • Methodology : Substituent optimization is guided by structure-activity relationship (SAR) studies. For antiviral derivatives, introducing hydrophilic groups (e.g., hydroxyl or amide fragments) enhances metabolic stability. For example, 3-aryl derivatives with vanillin substituents showed high antioxidant activity (IC₅₀ < 10 µM in ABTS⁺ assays) without increased cytotoxicity .

Q. How can computational modeling predict the energetic performance of 1,2,4-oxadiazole-containing materials?

  • Methodology : Density functional theory (DFT) calculates detonation parameters (velocity, pressure) using Gaussian software. For instance, combining 1,2,4-oxadiazole with 1,2,5-oxadiazole moieties yielded compounds with detonation velocities >9,000 m/s, outperforming RDX. Crystal packing analysis (e.g., X-ray) further correlates molecular geometry with stability .

Q. What experimental systems are used to evaluate the antioxidant activity of 1,2,4-oxadiazole derivatives?

  • Methodology : Standard assays include:

  • DPPH/ABTS⁺ scavenging : Measures radical quenching efficiency.
  • DNA oxidation inhibition : Evaluates protection against AAPH- or Cu²⁺/GSH-induced damage.
    Derivatives with electron-donating groups (e.g., diaryl systems) exhibit enhanced activity due to resonance stabilization of radical intermediates .

Q. How do noncovalent interactions (e.g., CH⋯N, CH⋯π) influence the crystallographic packing of 1,2,4-oxadiazole derivatives?

  • Methodology : X-ray crystallography identifies intermolecular interactions. In 5-(benzotriazolylmethyl)-3-phenyl-1,2,4-oxadiazole, weak C–H⋯N hydrogen bonds form 2D sheets, while CH⋯π interactions stabilize layered structures. Hirshfeld surface analysis quantifies these contributions .

Key Notes

  • Computational methods (DFT, COSMO) are critical for mechanistic and stability studies.
  • Structural validation requires multimodal techniques (X-ray, NMR, HRMS).
  • Bioactivity optimization hinges on substituent polarity and resonance effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.